(E)-1-(4-Butoxyphenyl)-N-(4-decylphenyl)methanimine
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Overview
Description
(E)-1-(4-Butoxyphenyl)-N-(4-decylphenyl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Butoxyphenyl)-N-(4-decylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst such as an acid or base. For example, the reaction between 4-butoxybenzaldehyde and 4-decylaniline in the presence of an acid catalyst can yield the desired imine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification methods such as recrystallization or chromatography are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Butoxyphenyl)-N-(4-decylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Could be explored for its pharmacological properties.
Industry: Possible use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (E)-1-(4-Butoxyphenyl)-N-(4-decylphenyl)methanimine would depend on its specific application. Generally, imines can act as intermediates in various biochemical pathways. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Methoxyphenyl)-N-(4-decylphenyl)methanimine
- (E)-1-(4-Butoxyphenyl)-N-(4-hexylphenyl)methanimine
- (E)-1-(4-Butoxyphenyl)-N-(4-octylphenyl)methanimine
Uniqueness
(E)-1-(4-Butoxyphenyl)-N-(4-decylphenyl)methanimine is unique due to its specific combination of butoxy and decyl groups, which can influence its chemical reactivity and potential applications. The length of the alkyl chains and the presence of the butoxy group can affect its solubility, stability, and interaction with other molecules.
Properties
CAS No. |
121067-68-3 |
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Molecular Formula |
C27H39NO |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-N-(4-decylphenyl)methanimine |
InChI |
InChI=1S/C27H39NO/c1-3-5-7-8-9-10-11-12-13-24-14-18-26(19-15-24)28-23-25-16-20-27(21-17-25)29-22-6-4-2/h14-21,23H,3-13,22H2,1-2H3 |
InChI Key |
JMODODFEFNPNIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
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